molecular formula C18H16N2O3 B11399291 3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11399291
M. Wt: 308.3 g/mol
InChI Key: PVNFYDYYZHTYRP-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling Reaction: The oxazole ring is then coupled with a benzamide derivative through a condensation reaction. This step often requires the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques, such as recrystallization and chromatography, to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents, such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Reduced benzamide derivatives.

    Substitution: Benzamide derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-methylphenyl)benzamide
  • 3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide

Uniqueness

3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and enhances its potential for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C18H16N2O3/c1-12-6-8-13(9-7-12)16-11-17(23-20-16)19-18(21)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H,19,21)

InChI Key

PVNFYDYYZHTYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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